

# Avenanthramide C: A Comprehensive Technical Guide to its Biological Activities and Health Benefits

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Avenanthramide C |           |
| Cat. No.:            | B1666151         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Avenanthramide C (Avn C), a polyphenol unique to oats (Avena sativa L.), has garnered significant scientific interest for its diverse and potent biological activities. As a member of the avenanthramide (Avn) family of alkaloids, Avn C is characterized by a substituted N-cinnamoylanthranilic acid structure.[1] This technical guide provides an in-depth overview of the biological activities and health benefits of Avenanthramide C, with a focus on its anti-inflammatory, antioxidant, anti-atherosclerotic, and anti-cancer properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Avn C as a potential therapeutic agent.

# **Biological Activities of Avenanthramide C**

**Avenanthramide C** exhibits a broad spectrum of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities underpin its potential health benefits in various disease models.

# **Anti-inflammatory Activity**

**Avenanthramide C** has demonstrated significant anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated



Protein Kinase (MAPK) pathways.[2][3]

In vitro and in vivo studies have shown that Avn C can suppress the production of proinflammatory cytokines. For instance, in a model of Dextran Sulfate Sodium (DSS)-induced colitis in mice, supplementation with Avn C led to a significant reduction in the serum and colon tissue levels of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-1 beta (IL-1 $\beta$ ), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[4] Furthermore, in TNF- $\alpha$ -activated human arterial smooth muscle cells (HASMCs), Avn C specifically reduced the secretion of IL-6.[2][3]

The anti-inflammatory mechanism of Avn C involves the inhibition of NF- $\kappa$ B activation. It has been shown to suppress the nuclear translocation of NF- $\kappa$ B in TNF- $\alpha$ -stimulated HASMCs.[2] Molecular docking studies suggest that avenanthramides may act as allosteric inhibitors of I $\kappa$ B Kinase  $\beta$  (IKK $\beta$ ), a key enzyme in the NF- $\kappa$ B signaling cascade, thereby preventing the degradation of I $\kappa$ B $\alpha$  and subsequent activation of NF- $\kappa$ B.[5][6] By inhibiting the NF- $\kappa$ B pathway, Avn C downregulates the expression of various inflammatory mediators.

Additionally, Avn C modulates the MAPK signaling pathway. In TNF-α-activated HASMCs, Avn C was found to decrease the phosphorylation levels of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[3] In a model of osteoarthritis, Avn C inhibited the expression of matrix metalloproteinases (MMPs) by targeting the p38 and JNK signaling pathways.[7]

# **Antioxidant Activity**

**Avenanthramide C** is a potent antioxidant.[1] Its antioxidant capacity has been demonstrated in various in vitro assays. A study reported the IC50 value of Avn C for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging to be 7.38 μg/mL.[8] The antioxidant properties of avenanthramides, including Avn C, are considered to be a key mechanism behind their health benefits.[1]

# **Anti-Atherosclerotic Activity**

The anti-inflammatory and antioxidant properties of **Avenanthramide C** contribute to its potential anti-atherosclerotic effects. Atherosclerosis is a chronic inflammatory disease of the arteries.



**Avenanthramide C** has been shown to inhibit the proliferation of vascular smooth muscle cells (SMCs), a critical process in the development of atherosclerotic plaques.[9] In one study, Avn C at a concentration of 120  $\mu$ M inhibited more than 50% of SMC proliferation.[9] Furthermore, treatment of human SMCs with 40, 80, and 120  $\mu$ M of Avn C inhibited the increase in cell number by 41%, 62%, and 73%, respectively.[9]

Moreover, Avn C enhances the production of nitric oxide (NO), a vasodilator with antiatherosclerotic properties. At a concentration of 120 μM, Avn C increased NO production three-fold in SMCs and nine-fold in human aortic endothelial cells (HAECs).[9] This effect is associated with the up-regulation of endothelial NO synthase (eNOS) mRNA expression.[9] The inhibition of SMC proliferation and enhancement of NO production suggest that Avn C may help prevent the progression of atherosclerosis.[9] Network pharmacology and molecular docking studies have also suggested that avenanthramides exert their anti-atherosclerotic effects through multiple targets, displaying both anti-inflammatory and anti-oxidative stress properties.[10]

# **Anti-Cancer Activity**

**Avenanthramide C** has demonstrated anti-cancer properties in various cancer cell lines. Studies have shown that it can reduce the viability of breast and lung cancer cells.

In the MDA-MB-231 breast cancer cell line, Avn C was found to be the most potent among the three major avenanthramides (A, B, and C) in reducing cell viability.[11] Treatment with 400 µM of Avn C for 96 hours decreased the number of viable cells to below 25% compared to the control.[11] This effect was attributed to the induction of apoptosis, as evidenced by DNA fragmentation and the accumulation of cells in the sub-G1 phase of the cell cycle.[11]

In lung cancer cell lines A549 and H1299, Avn C was able to reduce cell viability in the presence or absence of Epidermal Growth Factor (EGF).[12] These findings suggest that **Avenanthramide C** may have potential as a chemotherapeutic agent.

# **Quantitative Data Summary**

The following tables summarize the quantitative data on the biological activities of **Avenanthramide C**.

Table 1: Anti-inflammatory Activity of **Avenanthramide C** 



| Biological<br>Effect                             | Model System                | Concentration | Result                                                                 | Reference |
|--------------------------------------------------|-----------------------------|---------------|------------------------------------------------------------------------|-----------|
| Inhibition of Pro-<br>inflammatory<br>Cytokines  | DSS-induced colitis in mice | Not specified | Significant reduction in serum and colon TNF-α, IL-1β, IL-6, and IL-17 | [4]       |
| Inhibition of IL-6<br>Secretion                  | TNF-α-activated<br>HASMCs   | 100 μΜ        | Specific reduction of IL-6 secretion                                   | [2][3]    |
| Inhibition of NF-<br>KB Nuclear<br>Translocation | TNF-α-activated<br>HASMCs   | Not specified | Suppression of NF-kB nuclear translocation                             | [2]       |
| Inhibition of<br>MAPK<br>Phosphorylation         | TNF-α-activated<br>HASMCs   | Not specified | Decreased<br>phosphorylation<br>of JNK, ERK,<br>and p38                | [3]       |

Table 2: Anti-Atherosclerotic Activity of **Avenanthramide C** 

| Biological<br>Effect                  | Model System   | Concentration   | Result          | Reference |
|---------------------------------------|----------------|-----------------|-----------------|-----------|
| Inhibition of SMC<br>Proliferation    | Rat A10 SMCs   | 120 μΜ          | >50% inhibition | [9]       |
| Inhibition of Cell<br>Number Increase | Human SMCs     | 40 μΜ           | 41% inhibition  | [9]       |
| 80 μΜ                                 | 62% inhibition | [9]             | _               |           |
| 120 μΜ                                | 73% inhibition | [9]             |                 |           |
| Enhancement of NO Production          | Rat A10 SMCs   | 120 μΜ          | 3-fold increase | [9]       |
| HAECs                                 | 120 μΜ         | 9-fold increase | [9]             |           |



Table 3: Anti-Cancer Activity of Avenanthramide C

| Biological<br>Effect           | Cell Line                          | Concentrati<br>on | Duration | Result                                               | Reference |
|--------------------------------|------------------------------------|-------------------|----------|------------------------------------------------------|-----------|
| Reduction of Cell Viability    | MDA-MB-231<br>(Breast<br>Cancer)   | 400 μΜ            | 96 hours | Viable cells<br>reduced to<br><25% of<br>control     | [11]      |
| Reduction of<br>Cell Viability | A549 and<br>H1299 (Lung<br>Cancer) | 10, 50, 100<br>μΜ | 72 hours | Dose-<br>dependent<br>reduction in<br>cell viability | [12]      |

#### Table 4: Antioxidant Activity of Avenanthramide C

| Assay                   | Result (IC50) | Reference |
|-------------------------|---------------|-----------|
| DPPH Radical Scavenging | 7.38 μg/mL    | [8]       |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

# **MTT Cell Viability Assay**

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

#### Materials:

- Cells of interest (e.g., MDA-MB-231 breast cancer cells)
- Complete cell culture medium
- Avenanthramide C stock solution (dissolved in a suitable solvent like DMSO)



- MTT solution (5 mg/mL in PBS, filter-sterilized)
- MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader (absorbance at 570-590 nm)

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Treatment: Prepare serial dilutions of Avenanthramide C in complete culture medium.
   Remove the old medium from the wells and add 100 μL of the Avenanthramide C dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Avn C) and a negative control (medium only).
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.
- MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
- Solubilization: Carefully remove the medium containing MTT and add 100-150  $\mu$ L of MTT solvent to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
- Absorbance Measurement: Read the absorbance of each well at 570-590 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.



# **Western Blot Analysis for MAPK Pathway**

This protocol describes the detection of phosphorylated and total proteins of the MAPK pathway (ERK, JNK, p38) by Western blotting.[13][14]

#### Materials:

- Cells or tissue samples
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA or Bradford)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific for phosphorylated and total ERK, JNK, p38)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.



- Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., antiphospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 7.
- Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
- Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-ERK).

# **DPPH Radical Scavenging Assay**

This is a common and straightforward method to assess the antioxidant activity of a compound. [15][16]

#### Materials:

- Avenanthramide C stock solution
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
- Methanol
- 96-well microplate



Microplate reader

#### Procedure:

- Sample Preparation: Prepare serial dilutions of **Avenanthramide C** in methanol.
- Assay Reaction: In a 96-well plate, add a specific volume of the Avenanthramide C dilutions
  to a fixed volume of the DPPH solution. Include a control with methanol instead of the
  sample.
- Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of **Avenanthramide C**. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

# Visualizations Signaling Pathway Diagrams





Click to download full resolution via product page

Caption: Avenanthramide C inhibits the NF-кB signaling pathway.





Click to download full resolution via product page

Caption: Avenanthramide C modulates the MAPK signaling pathway.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for an MTT cell viability assay.

### Conclusion

Avenanthramide C, a unique phenolic compound found in oats, exhibits a remarkable range of biological activities with significant potential for human health. Its well-documented anti-inflammatory, antioxidant, anti-atherosclerotic, and anti-cancer properties, supported by a growing body of scientific evidence, position it as a promising candidate for further investigation in the prevention and treatment of chronic diseases. The detailed mechanistic insights into its interaction with key signaling pathways, such as NF-kB and MAPK, provide a solid foundation for targeted drug development efforts. This technical guide serves as a comprehensive resource to facilitate ongoing and future research into the therapeutic applications of Avenanthramide C.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. In vitro antioxidant activity and antigenotoxic effects of avenanthramides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]

# Foundational & Exploratory





- 5. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Avenanthramide C as a novel candidate to alleviate osteoarthritic pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avenanthramide C from underutilized oat glumes exhibits dual anti-oxidant and antithrombotic effects in oxidative damage and thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avenanthramide, a polyphenol from oats, inhibits vascular smooth muscle cell proliferation and enhances nitric oxide production PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the mechanism of avenanthramide in the treatment of atherosclerosis based on network pharmacology and molecular docking: An observational study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avenanthramide-C reduces the viability of MDA-MB-231 breast cancer cells through an apoptotic mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [Avenanthramide C: A Comprehensive Technical Guide to its Biological Activities and Health Benefits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666151#avenanthramide-c-biological-activitiesand-health-benefits]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com